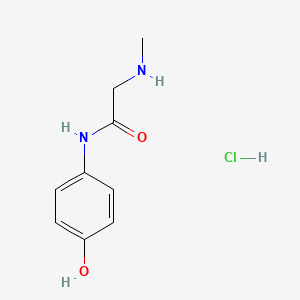

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride

描述

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that similar compounds often interact with specific enzymes or receptors in the body, altering their function and leading to therapeutic effects .

Mode of Action

The mode of action of N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with its targets. The compound may bind to these targets, altering their function and leading to changes within the cell

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the alteration of cellular processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level, potentially leading to therapeutic benefits .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

生物活性

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride, a compound with the molecular formula C9H13ClN2O2 and a molecular weight of approximately 216.67 g/mol, exhibits diverse biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group attached to a phenyl ring, a methylamino group, and an acetamide structure. These functional groups contribute to its unique properties and biological activities. The compound's ability to interact with different biological targets makes it a candidate for further research in pharmaceutical applications.

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in protecting against cellular damage and inflammation.

2. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies report Minimum Inhibitory Concentration (MIC) values indicating moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

3. Analgesic Effects

The compound has been evaluated for its analgesic properties, showing efficacy comparable to traditional analgesics while exhibiting lower hepatotoxicity. In animal models, it maintained an analgesic profile similar to acetaminophen but with significantly reduced liver damage .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or pain pathways, contributing to its analgesic effects.

- Cellular Uptake : Studies utilizing High-Performance Liquid Chromatography (HPLC) have shown effective cellular uptake in cancer cell lines, suggesting potential anticancer applications .

- Apoptosis Induction : Notably, the compound has been linked to inducing apoptosis in certain cancer cell lines, evidenced by increased annexin V-FITC positivity in treated cells .

Case Study 1: Anticancer Activity

In a study involving the MDA-MB-231 breast cancer cell line, this compound demonstrated significant apoptotic effects. The treatment resulted in a 22-fold increase in late apoptotic cells compared to controls, indicating its potential as an anticancer agent .

Case Study 2: Pain Management

In an animal model comparing the analgesic effects of this compound with acetaminophen, the compound showed comparable pain relief with less hepatotoxicity at therapeutic doses. Histological examinations revealed preserved liver architecture in treated animals compared to those receiving acetaminophen .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenyl; amide functionality | Lacks methylamino group |

| 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | Hydroxyl group; ethyl chain | Different side chain affects solubility |

| N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide | Dimethylamino instead of methylamino | Increased basicity may alter pharmacological effects |

This table highlights the unique structural features of this compound compared to related compounds, underscoring its distinct biological activities.

科学研究应用

Chemistry

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride serves as a versatile building block in organic synthesis. Its chemical reactivity allows it to participate in various reactions, including:

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Reagents in Organic Reactions : The compound can act as a reagent in nucleophilic substitution reactions due to the presence of the methylamino group.

Biology

The compound exhibits significant biological activities, making it a candidate for further research in pharmacology:

- Antidepressant Properties : Preliminary studies suggest that it may modulate serotonin levels, indicating potential use in treating depression.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative diseases.

- Antimicrobial Activity : Some studies have shown that it possesses antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further validation is needed.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Analgesic Applications : Its structural similarity to acetaminophen suggests that it may retain analgesic properties without the hepatotoxicity associated with traditional analgesics.

- Development of New Drugs : Ongoing research aims to leverage its unique properties for the development of new therapeutic agents targeting specific diseases.

Case Study 1: Antidepressant Activity

A study investigated the compound's effects on serotonin levels in animal models. Results indicated that administration led to increased serotonin availability, suggesting a mechanism for its potential antidepressant effects.

Case Study 2: Neuroprotective Effects

Research published in pharmacological journals examined the neuroprotective properties of this compound against oxidative stress-induced cell death. The findings suggested that it enhances the expression of neurotrophic factors, providing a protective effect on neurons.

Case Study 3: Antimicrobial Activity

A series of experiments assessed the antibacterial efficacy of this compound against various bacterial strains. Results demonstrated notable activity against certain pathogens, warranting further investigation into its potential as an antimicrobial agent.

属性

IUPAC Name |

N-(4-hydroxyphenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h2-5,10,12H,6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXFINPATTYONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。